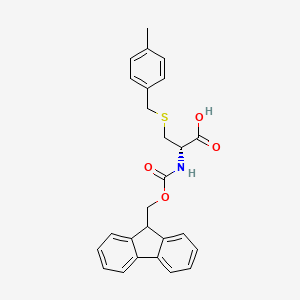

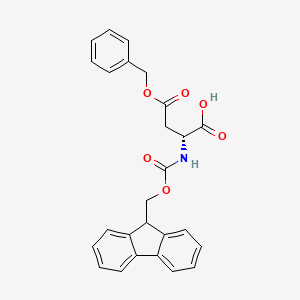

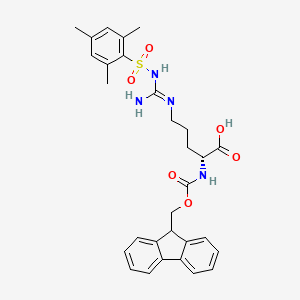

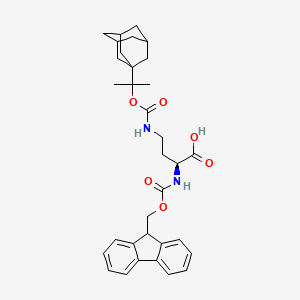

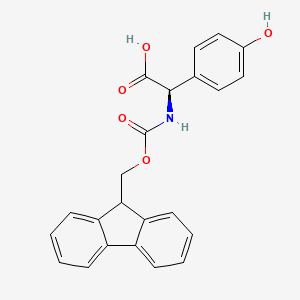

![molecular formula C21H25ClN2O4 B613600 2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride CAS No. 908117-93-1](/img/structure/B613600.png)

2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride: is a compound commonly used in peptide synthesis. It is often referred to as 2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride. This compound is a derivative of glycine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-aminobutyl side chain. The hydrochloride salt form enhances its solubility and stability.

作用机制

Target of Action

The primary target of the compound Fmoc-Abg-OH HCl, also known as 9-Fluorenylmethoxycarbonyl, is the amine group of amino acids . It is used as a protecting group for amines during peptide synthesis .

Mode of Action

The compound Fmoc-Abg-OH HCl acts by reacting with the amine group of an amino acid to form a carbamate . This reaction is facilitated by the highly reactive 9-fluorenylmethyl chloroformate . The chloride is the leaving group, and the reaction liberates hydrochloric acid, which is neutralized by the base .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is integrated into the synthesis methods and allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is base-labile, meaning it can be removed under basic conditions .

Pharmacokinetics

Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of Fmoc-Abg-OH HCl is the protection of the amine group during peptide synthesis . This allows for the successful formation of peptide bonds without interference from the amine group . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of Fmoc-Abg-OH HCl is influenced by the environment in which it is used. For instance, the Fmoc group is sensitive to moisture and heat . Therefore, it must be handled carefully to prevent premature removal. Furthermore, the removal of the Fmoc group is performed in a solution of 20% piperidine in N,N-dimethylformamide (DMF), indicating that the solvent environment can significantly influence the efficacy of the Fmoc group’s action .

生化分析

Biochemical Properties

Fmoc-Abg-OH HCl plays a significant role in biochemical reactions. It is a trifunctional building block for peptoid synthesis and a variety of other reactions such as peptidomimetics, linker with branching functionality, and heterocycles . The Fmoc group in Fmoc-Abg-OH HCl can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through van der Waals forces, hydrogen bonding, and π–π stacking .

Cellular Effects

Fmoc-Abg-OH HCl has notable effects on various types of cells and cellular processes. For instance, Fmoc-K3 hydrogel, a derivative of Fmoc-Abg-OH HCl, acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . It influences cell function by providing a physiologically relevant environment for in vitro experiments .

Molecular Mechanism

The molecular mechanism of action of Fmoc-Abg-OH HCl is primarily through its ability to form gels in aqueous solution. This gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking . This property allows Fmoc-Abg-OH HCl to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Abg-OH HCl change over time. It exhibits high thermal stability, even at low minimum hydrogelation concentration

Metabolic Pathways

It is known that the Fmoc group can be rapidly removed by base

Transport and Distribution

The transport and distribution of Fmoc-Abg-OH HCl within cells and tissues are also areas of active research. It is known that Fmoc-Abg-OH HCl has the ability to form gels, which could potentially influence its localization or accumulation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride typically involves the protection of the amino group of glycine with the Fmoc group. This is achieved by reacting glycine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The 4-aminobutyl side chain is then introduced through a nucleophilic substitution reaction, where the protected glycine reacts with 4-bromobutylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .

化学反应分析

Types of Reactions: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents like piperidine or diethylamine.

Substitution: The 4-aminobutyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Piperidine, diethylamine, or morpholine in a solvent like dimethylformamide (DMF).

Substitution: 4-bromobutylamine in the presence of a base.

Major Products:

科学研究应用

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride has a wide range of applications in scientific research:

相似化合物的比较

N-alpha-(9-Fluorenylmethyloxycarbonyl)-glycine (Fmoc-Gly-OH): Lacks the 4-aminobutyl side chain, making it less versatile.

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(2-aminoethyl)-glycine (Fmoc-Aeg-OH): Contains a shorter side chain, which may limit its applications.

Uniqueness: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride is unique due to its 4-aminobutyl side chain, which provides additional sites for functionalization. This makes it a valuable building block in the synthesis of complex peptides and peptide nucleic acids .

属性

IUPAC Name |

2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-11-5-6-12-23(13-20(24)25)21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19H,5-6,11-14,22H2,(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHKMMQEFPEQOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。